11-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid
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Overview
Description
11-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid is a complex organic compound with a unique structure that includes an indole, thiazolidine, and undecanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Thiazolidine Ring Formation: This involves the reaction of a thiourea derivative with a halogenated ketone or aldehyde.
Coupling of Indole and Thiazolidine: The indole and thiazolidine intermediates are coupled under basic conditions to form the desired product.
Introduction of the Undecanoic Acid Chain: This step involves the esterification or amidation of the intermediate with undecanoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
11-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and thiazolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
11-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 11-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid involves interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indomethacin and tryptophan share the indole moiety.
Thiazolidine Derivatives: Compounds such as pioglitazone and rosiglitazone contain the thiazolidine ring.
Fatty Acid Derivatives: Compounds like undecanoic acid and its esters are structurally similar.
Uniqueness
11-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid is unique due to its combination of indole, thiazolidine, and fatty acid moieties, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C30H34N2O4S2 |
---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
11-[(5Z)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
InChI |
InChI=1S/C30H34N2O4S2/c1-21-15-17-22(18-16-21)20-32-24-13-10-9-12-23(24)26(28(32)35)27-29(36)31(30(37)38-27)19-11-7-5-3-2-4-6-8-14-25(33)34/h9-10,12-13,15-18H,2-8,11,14,19-20H2,1H3,(H,33,34)/b27-26- |
InChI Key |
MACOJRWIDNGGFV-RQZHXJHFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCCCCCCCCCC(=O)O)/C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCCCCCCCCC(=O)O)C2=O |
Origin of Product |
United States |
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